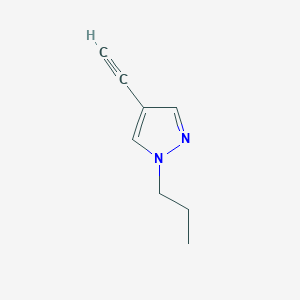
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
The compound 5,5-dimethyl-3-amino-cyclohex-2-en-1-one, a derivative of 5,5-Dimethyl-1,3 cyclohexanedione and related to the queried chemical structure, has been extensively studied. Researchers conducted experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible to analyze its properties. Theoretical studies involved Density Functional Theory (DFT) and Hartree-Fock (HF) methods for optimization, molecular docking for potential receptor interactions, and drug likeness assessments with various derivatives of the compound. The compound's properties were further explored through vibrational frequency calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis to understand charge distribution and electron localization (Fatima et al., 2021).
Interaction with Carboxylic Acids
Studies have delved into the weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine (related to the queried compound) and carboxylic acid derivatives. The formation of organic salts and complexes with carboxylic acids ranging from monocarboxylic to tricarboxylic acid was observed. The resulting structures were characterized by various methods, highlighting the importance of hydrogen bonding interactions and secondary propagating interactions in forming 3D framework structures (Jin et al., 2011).
Formation of Supramolecular Adducts
The formation of supramolecular adducts based on 5,7-dimethyl-1,8-naphthyridine-2-amine was demonstrated, indicating the compound's ability to integrate with acidic moieties. The adducts were analyzed through various characterization techniques, shedding light on the driving forces behind their formation and the significant role of non-covalent interactions in the spatial association of molecular counterparts (Dong et al., 2017).
Eigenschaften
IUPAC Name |
5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDVHLFYSOPDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CC(C3=C2C1=CC=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)


![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)

amine](/img/structure/B1529334.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)



![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)